molecular formula C17H17BrN2O3 B11696205 4-bromo-N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide

4-bromo-N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide

Cat. No.: B11696205
M. Wt: 377.2 g/mol
InChI Key: FCZBPOBKRZVQRQ-YBFXNURJSA-N
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Description

4-Bromo-N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide is a hydrazone derivative synthesized via the condensation of 4-bromobenzohydrazide with 1-(2,4-dimethoxyphenyl)ethanone under reflux in ethanol or methanol, typically catalyzed by glacial acetic acid . The compound features a planar hydrazone backbone (C=N–N–C=O) and a 2,4-dimethoxyphenyl substituent, which introduces steric bulk and electron-donating effects. The bromine atom at the para position of the benzohydrazide moiety enhances lipophilicity and influences intermolecular interactions. Single-crystal X-ray studies of analogous hydrazones reveal intramolecular hydrogen bonding (O–H⋯N or N–H⋯O) and π-π stacking, which stabilize the molecular conformation .

This compound exhibits notable urease inhibitory activity (IC50 = 1.38 μmol·L<sup>−1</sup>), as demonstrated in its dinuclear copper(II) complex form, where coordination through the pyridine nitrogen, imino nitrogen, and enolate oxygen enhances bioactivity .

Properties

Molecular Formula

C17H17BrN2O3

Molecular Weight

377.2 g/mol

IUPAC Name

4-bromo-N-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]benzamide

InChI

InChI=1S/C17H17BrN2O3/c1-11(15-9-8-14(22-2)10-16(15)23-3)19-20-17(21)12-4-6-13(18)7-5-12/h4-10H,1-3H3,(H,20,21)/b19-11+

InChI Key

FCZBPOBKRZVQRQ-YBFXNURJSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)Br)/C2=C(C=C(C=C2)OC)OC

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)Br)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide typically involves the condensation reaction between 4-bromobenzohydrazide and 2,4-dimethoxyacetophenone. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The bromine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the hydrazone.

    Reduction: Hydrazine derivatives.

    Substitution: Compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry Applications

Hydrazone derivatives, including 4-bromo-N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide, have been extensively studied for their biological activities. Key applications include:

  • Antimicrobial Activity : Many hydrazones exhibit antibacterial and antifungal properties. For instance, compounds similar to 4-bromo-N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide have shown effectiveness against various bacterial strains, making them potential candidates for antibiotic development .
  • Anticancer Properties : Research indicates that hydrazone derivatives can induce apoptosis in cancer cells. Studies have demonstrated that certain hydrazones can inhibit the proliferation of cancerous cells, highlighting their potential as anticancer agents .
  • Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .

Analytical Applications

The analytical utility of hydrazone compounds is significant due to their ability to form stable complexes with metal ions. 4-bromo-N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide can be utilized in various analytical methods:

  • Spectroscopic Analysis : Hydrazones are often employed as reagents in spectroscopic techniques for the detection and quantification of metal ions in environmental and biological samples. This compound can be used to create colorimetric assays for determining the presence of specific metals .
  • Chromatographic Techniques : The compound's ability to form chelates with metal ions makes it suitable for use in high-performance liquid chromatography (HPLC), aiding in the separation and identification of complex mixtures .

Material Science Applications

In material science, hydrazone derivatives are being explored for their potential in developing new materials:

  • Polymer Synthesis : 4-bromo-N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide can act as a building block for synthesizing polymers with specific properties. Its reactivity allows it to participate in polymerization reactions that yield novel materials with tailored functionalities .
  • Corrosion Inhibition : Hydrazone compounds have been studied for their effectiveness as corrosion inhibitors in metal protection applications. The compound's structure allows it to adsorb onto metal surfaces, forming a protective layer that reduces corrosion rates .

Table 1: Biological Activities of Hydrazone Derivatives

Activity TypeExample CompoundsReference
Antibacterial4-bromo-N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide
AnticancerN'-[(4-chlorophenyl)ethylidene]hydrazone
Anti-inflammatorySalicylaldehyde-based hydrazones

Table 2: Analytical Applications of Hydrazones

Application TypeMethodologyTarget Analytes
SpectroscopyUV-Vis SpectrophotometryMetal ions
ChromatographyHPLCOrganic compounds

Case Study 1: Antibacterial Efficacy

A study conducted on various hydrazone derivatives demonstrated that compounds similar to 4-bromo-N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes.

Case Study 2: Spectroscopic Analysis

In an environmental study, hydrazone derivatives were utilized as reagents for the spectrophotometric determination of heavy metals in water samples. The results indicated high sensitivity and selectivity towards lead and mercury ions, showcasing the analytical potential of these compounds.

Mechanism of Action

The mechanism of action of 4-bromo-N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets. The hydrazone linkage can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of hydrazones are highly sensitive to substituent variations. Key analogues are compared below:

Table 1: Structural and Functional Comparison of Selected Hydrazones
Compound Name Substituents Key Properties Reference
Target Compound 2,4-Dimethoxyphenyl Urease inhibition (IC50 = 1.38 μmol·L<sup>−1</sup>), forms dinuclear Cu(II) complexes
(E)-4-Bromo-N′-(2,4-dihydroxybenzylidene)benzohydrazide 2,4-Dihydroxyphenyl Enhanced hydrogen bonding, reduced lipophilicity
4-Bromo-N′-(pyridin-2-ylmethylene)benzohydrazide (HL2) Pyridin-2-yl Catalyzes styrene epoxidation; Cu(II) complex shows octahedral coordination
(E)-N′-[1-(4-Bromophenyl)ethylidene]-2-hydroxybenzohydrazide 4-Bromophenyl, 2-hydroxy Strong intramolecular O–H⋯N hydrogen bond; no reported bioactivity
4-Bromo-N′-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide 3,5-Dibromo-2,4-dihydroxyphenyl High halogen density; potential antimicrobial activity (DrugBank: DB07098)
Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: The 2,4-dimethoxy groups in the target compound increase electron density on the aromatic ring, enhancing solubility in polar solvents and stabilizing metal coordination . In contrast, 2,4-dihydroxy substituents (e.g., in ) promote stronger hydrogen bonding but reduce solubility due to phenolic proton acidity .

Halogen Effects :

  • Bromine at the benzohydrazide para position (common across analogues) improves ligand rigidity and van der Waals interactions in crystal packing .
  • The 3,5-dibromo-2,4-dihydroxy variant () exhibits increased molecular weight and halogen-mediated bioactivity, though its urease inhibition remains unstudied .

Heterocyclic vs. Aromatic Substituents :

  • Pyridin-2-yl substituents (e.g., HL2 in ) enable stronger metal coordination via the pyridine nitrogen, leading to catalytically active Cu(II) complexes .
  • The target compound’s 2,4-dimethoxyphenyl group prioritizes steric effects over direct metal binding, favoring urease inhibition via substrate mimicry .

Table 2: Bioactivity and Coordination Behavior
Compound Metal Complex Activity IC50 or Efficacy Reference
Target Compound Dinuclear Cu(II) ([Cu2(μ-Br)2L2]·0.5MeOH) Urease inhibition 1.38 μmol·L<sup>−1</sup>
HL2 (4-Bromo-N′-(pyridin-2-ylmethylene)benzohydrazide) Mononuclear Cu(II) ([CuL2(HL2)]ClO4·0.5H2O) Styrene epoxidation 68% conversion (24 h)
4-Chloro-N′-(5-chloro-2-hydroxyphenyl)ethylidene]benzohydrazide Cu(II) complex with weak O–Cu bonds Not reported N/A
  • Urease Inhibition : The target compound’s Cu(II) complex outperforms many analogues due to optimal ligand geometry and Br⁻ bridging, which facilitate enzyme active-site binding .
  • Catalytic Activity : Pyridyl-containing hydrazones (e.g., HL2) show higher catalytic efficiency in oxidation reactions, attributed to stronger Cu–N coordination .

Crystallographic and Computational Insights

  • DFT Studies : For the closely related (E)-N′-(2-bromobenzylidene)-4-methylbenzohydrazide, computational analyses reveal charge delocalization across the hydrazone backbone, stabilizing the (E)-configuration .

Biological Activity

4-bromo-N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide is a hydrazone derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a bromine atom and methoxy substituents, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, structural characteristics, and various biological evaluations.

Chemical Structure and Properties

The molecular formula of 4-bromo-N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide is C16H18BrN3O3. The compound features a hydrazone linkage and two methoxy groups that enhance its lipophilicity and may contribute to its biological interactions.

PropertyValue
Molecular Weight368.23 g/mol
DensityNot specified
Melting PointNot specified
SolubilitySoluble in DMSO

Synthesis

The synthesis of 4-bromo-N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and 2,4-dimethoxyphenylethylhydrazine. The reaction conditions may vary, but common solvents include ethanol or DMSO under reflux conditions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzohydrazide exhibit significant antibacterial and antifungal properties. For instance, a related compound, (E)-N-(4-bromobenzylidene)-3-methoxybenzohydrazide, showed potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Potential

Hydrazone compounds have been investigated for their anticancer properties. In silico docking studies suggest that 4-bromo-N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide may interact with key proteins involved in cancer cell proliferation . The binding affinity to specific receptors indicates potential as an anticancer agent.

Antitubercular Activity

In silico studies have indicated that hydrazone derivatives can act as inhibitors against Mycobacterium tuberculosis. Molecular docking studies demonstrated favorable binding interactions with the enoyl-acyl carrier protein reductase (InhA), which is crucial for mycolic acid biosynthesis in tuberculosis pathogens .

Case Studies

A study conducted on a series of hydrazone compounds found that those with bromine substituents exhibited enhanced biological activity compared to their non-brominated counterparts. Specifically, the compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL against Mycobacterium tuberculosis .

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